Divinyl sebacate

Description

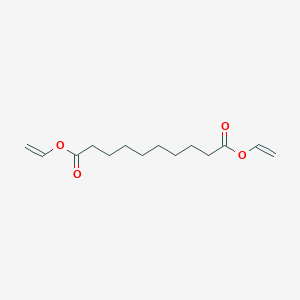

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUIOWVSPIVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465165 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-50-7 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Divinyl Sebacate: Structure, Properties, and Applications in Advanced Polymer Systems

Introduction: The Versatility of a Divinyl Ester Monomer

Divinyl sebacate (DVS) is a bifunctional monomer of significant interest in polymer science and material engineering. As a diester of sebacic acid, a naturally derived dicarboxylic acid, and featuring two reactive vinyl ester end groups, DVS serves as a critical crosslinking agent. Its unique structure allows for the formation of three-dimensional polymer networks with tailored properties, including biodegradability, flexibility, and controlled chemical resistance. This guide provides a comprehensive technical overview of divinyl sebacate, from its fundamental chemical and physical properties to its synthesis, reactivity, and burgeoning applications in high-performance materials, particularly within the biomedical and drug delivery sectors. For researchers and professionals in these fields, understanding the nuances of DVS is key to innovating the next generation of functional polymers.

Core Chemical Structure and Physicochemical Properties

Divinyl sebacate, systematically named bis(ethenyl) decanedioate, is characterized by a C10 linear aliphatic chain derived from sebacic acid, flanked by two vinyl ester functional groups. This structure imparts both a hydrophobic character from the decanedioate backbone and high reactivity from the terminal double bonds.

The chemical structure can be represented by the SMILES string: C=COC(=O)CCCCCCCCC(=O)OC=C.[1]

Molecular and Physical Data

A precise compilation of the physicochemical properties of divinyl sebacate is essential for its application in controlled polymerization reactions and material formulation. While some specific experimental values for divinyl sebacate are not widely published, the following table includes known data and estimated values based on structurally similar sebacate esters like dibutyl sebacate and dioctyl sebacate.

| Property | Value / Range | Source / Notes |

| IUPAC Name | bis(ethenyl) decanedioate | [1] |

| CAS Number | 10355-50-7 | [1] |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Estimated from related sebacates |

| Boiling Point | 142-144 °C at 3 mmHg | [2] |

| Density | ~0.94 g/mL at 25 °C | Estimated based on dibutyl sebacate |

| Refractive Index | ~1.441 at 20 °C | Estimated based on dibutyl sebacate |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., acetone, ethanol, ether) | Based on dioctyl sebacate[3] |

Synthesis of Divinyl Sebacate

The synthesis of divinyl esters, including divinyl sebacate, can be challenging due to the reactivity of the vinyl groups. A robust and efficient method is the palladium-catalyzed transvinylation reaction between a dicarboxylic acid and vinyl acetate. This method avoids the high pressures and temperatures associated with acetylene-based syntheses and offers a more accessible laboratory-scale route.[2][4][5]

Principle of Transvinylation

Transvinylation involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (sebacic acid). The reaction is catalyzed by a palladium(II) salt, such as palladium(II) acetate, and is driven to completion by using a large excess of vinyl acetate.[2][4] The equilibrium is shifted towards the product, divinyl sebacate, as the by-product, acetic acid, is continuously removed or scavenged.

The overall reaction is as follows: Sebacic Acid + 2 Vinyl Acetate --(Pd(OAc)₂)--> Divinyl Sebacate + 2 Acetic Acid

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from the synthesis of similar divinyl esters via transvinylation.[4][6]

Materials:

-

Sebacic acid

-

Vinyl acetate (large excess, e.g., 30:1 molar ratio to sebacic acid)

-

Palladium(II) acetate (catalyst, e.g., 5 mol%)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with sebacic acid and the palladium(II) acetate catalyst.

-

Inert Atmosphere: The system is flushed with nitrogen gas to create an inert atmosphere, which is crucial for preventing side reactions and catalyst deactivation.

-

Addition of Vinyl Acetate: A large molar excess of vinyl acetate is added to the flask.

-

Reaction: The mixture is heated to reflux (the boiling point of vinyl acetate is ~72 °C) with vigorous stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of sebacic acid and the formation of the monovinyl and divinyl esters.

-

Catalyst Replenishment (Optional): Palladium catalysts can deactivate over time by reduction to metallic palladium. For higher yields, successive additions of the catalyst may be necessary.[4]

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess vinyl acetate and solvent are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the divinyl sebacate from any remaining monovinyl ester and catalyst residues.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Chemical Reactivity and Polymerization

The two vinyl ester groups of divinyl sebacate are the centers of its reactivity, making it an excellent crosslinking monomer in radical polymerization.

Mechanism of Crosslinking

In a free-radical polymerization system, a growing polymer chain can react with one of the vinyl groups of a divinyl sebacate molecule. This incorporates the DVS into the polymer chain, leaving a pendant vinyl group. This pendant vinyl group can then react with another growing polymer chain, creating a covalent bond—a crosslink—between the two chains. This process, repeated throughout the polymerizing system, leads to the formation of a three-dimensional network.

Caption: Workflow for creating a DVS-crosslinked drug delivery hydrogel.

Scaffolds for Tissue Engineering

Biodegradable polymers serve as temporary scaffolds that provide structural support for cells to attach, proliferate, and form new tissue. As the new tissue grows, the scaffold degrades and is safely eliminated from the body. [7][8]The mechanical properties and degradation rate of these scaffolds are critical for their success.

Polymers synthesized using divinyl sebacate can be fabricated into porous scaffolds. The crosslinking provides the necessary mechanical integrity, while the inherent biodegradability of the polyester backbone ensures that the scaffold will degrade over a clinically relevant timeframe. For example, hydrogels based on poly(ethylene glycol) and sebacic acid have demonstrated excellent potential as scaffolds in tissue engineering due to their tunable properties and biocompatibility. [9]The use of DVS as a crosslinker offers a direct route to fabricating such materials with controlled characteristics.

Safety and Handling

As a reactive divinyl monomer, divinyl sebacate requires careful handling to prevent unwanted polymerization and to ensure personal safety. The safety protocols for similar reactive monomers like divinylbenzene and divinyl sulfone provide a strong basis for handling DVS. [1][10][11] 5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield should be worn, as the material can be irritating to the eyes. [1]* Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact. [12]* Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is required. [1] 5.2. Handling and Storage

-

Inhibition: Divinyl sebacate should be stored with an inhibitor, such as tertiary-butylcatechol (TBC), to prevent premature polymerization. The inhibitor's effectiveness relies on the presence of dissolved oxygen. [1]* Storage Conditions: Store in a cool, dry, well-ventilated place, away from heat, sparks, and direct sunlight. [1][11]Keep containers tightly closed.

-

Static Discharge: Use grounding and bonding connections when transferring the material to prevent static discharge, which could ignite flammable vapors. [1]

Conclusion

Divinyl sebacate stands out as a valuable and versatile crosslinking monomer with significant potential, especially in the development of advanced biomaterials. Its combination of a bio-derived aliphatic backbone and reactive vinyl ester functionalities allows for the creation of biodegradable polymers with tunable mechanical properties and degradation kinetics. For researchers in drug development and tissue engineering, DVS offers a powerful tool for designing sophisticated controlled-release systems and biocompatible scaffolds. A thorough understanding of its synthesis, reactivity, and handling is paramount to harnessing its full potential in creating innovative and effective solutions for modern therapeutic challenges.

References

-

PubChem. Divinyl sebacate. National Center for Biotechnology Information. [Link]

-

Covestro LLC. SAFETY DATA SHEET. [Link]

-

Barbara, I., Birot, M., Bismarck, A., et al. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC, 2016(3), 23-35. [Link]

-

CoPolDB. Copolymer overview. [Link]

-

Intro to Polymer Science Class Notes. Reactivity ratios and copolymer composition. [Link]

-

Alonso, J., et al. (2021). Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. Materials Science and Engineering: C, 125, 112102. [Link]

-

ARKIVOC. Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. [Link]

-

Wang, F., et al. (2008). Synthesis and evaluation of novel biodegradable hydrogels based on poly(ethylene glycol) and sebacic acid as tissue engineering scaffolds. Biomacromolecules, 9(1), 149-157. [Link]

-

MDPI. Sustainable Hydrogels for Medical Applications: Biotechnological Innovations Supporting One Health. [Link]

-

GeekGrowth. (2020, March 20). Introduction to Polymers - Lecture 7.3 - Copolymerization, part 3 [Video]. YouTube. [Link]

-

Annabi, N., et al. (2014). Rational Design and Applications of Hydrogels in Regenerative Medicine. Advanced Materials, 26(1), 85-124. [Link]

-

Bae, Y., et al. (2012). Photo-inducible crosslinked nanoassemblies for pH-controlled drug release. Journal of Controlled Release, 162(1), 199-205. [Link]

-

Uddin, M. J., et al. (2021). Controlled Release of Hydrophilic Active Agent from Textile Using Crosslinked Polyvinyl Alcohol Coatings. Polymers, 13(16), 2731. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. DOS|Dioctyl Sebacate|CAS NO.122-62-3|Manufacturer [tanyunchem.com]

- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. mdpi.com [mdpi.com]

- 8. 25th Anniversary Article: Rational Design and Applications of Hydrogels in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. solutions.covestro.com [solutions.covestro.com]

The Versatile Role of Divinyl Sebacate in Advanced Polymer Research: A Technical Guide for Scientists

This in-depth guide explores the multifaceted applications of Divinyl sebacate in modern research, particularly in the synthesis of advanced biomaterials. For researchers, scientists, and drug development professionals, understanding the unique properties and reactivity of this monomer is crucial for innovating in fields ranging from tissue engineering to controlled drug delivery. We will delve into the core principles of its use, provide field-proven experimental insights, and present detailed protocols to empower your research endeavors.

Understanding Divinyl Sebacate: A Building Block for Innovation

Divinyl sebacate (DVS) is an unsaturated ester of sebacic acid, a naturally derived dicarboxylic acid. Its key structural feature is the presence of two terminal vinyl groups, which serve as reactive sites for polymerization. This bifunctionality makes DVS an excellent monomer and crosslinking agent, enabling the creation of complex, three-dimensional polymer networks.[1]

The properties of polymers derived from DVS are heavily influenced by the long, flexible ten-carbon chain of the sebacate backbone. This imparts desirable characteristics such as elasticity, biodegradability, and biocompatibility to the resulting materials.

Caption: Chemical structure of Divinyl sebacate.

Enzymatic Polymerization: A Green Route to Biocompatible Elastomers

One of the most significant applications of Divinyl sebacate is in the enzymatic synthesis of polyesters. This approach offers a milder, more selective alternative to traditional high-temperature polycondensation methods. The use of lipases, such as Candida antarctica lipase B (CALB), allows for polymerization reactions at lower temperatures, preserving the integrity of sensitive functional groups and resulting in polymers with well-defined microstructures.[2][3]

Synthesis of Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate) (PGS) is a biodegradable elastomer that has garnered considerable attention for its potential in tissue engineering.[2][4] The enzymatic polymerization of Divinyl sebacate and glycerol using CALB is a highly effective method for producing PGS.[2][3] The lipase selectively catalyzes the acylation of the primary hydroxyl groups of glycerol, leading to the formation of a linear polymer that can be subsequently crosslinked.[3]

This enzymatic approach provides several advantages:

-

Regioselectivity: The lipase preferentially reacts with the primary hydroxyl groups of glycerol, leading to a more controlled polymer structure with a higher proportion of 1,3-diglyceride units.[3][5][6]

-

Mild Reaction Conditions: The reaction proceeds at moderate temperatures (typically around 60°C), minimizing side reactions and degradation of the monomers.[2][3]

-

Biocompatibility: The resulting polymer is inherently biocompatible, and the enzymatic process avoids the use of harsh chemical catalysts that could leave toxic residues.[2][7][8]

-

Materials: Divinyl sebacate, glycerol, Candida antarctica lipase B (immobilized), and a suitable organic solvent (e.g., acetonitrile or tetrahydrofuran).[3][5]

-

Reaction Setup: In a clean, dry reaction vessel, dissolve equimolar amounts of Divinyl sebacate and glycerol in the chosen solvent.

-

Enzyme Addition: Add the immobilized CALB to the reaction mixture. The amount of enzyme is typically a percentage of the total monomer weight (e.g., 10-15 wt%).[3]

-

Incubation: Maintain the reaction at a constant temperature (e.g., 60°C) with gentle stirring for a specified period (e.g., 8-24 hours).[2][3] The reaction progress can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of polymerization.[2]

-

Purification: After the desired reaction time, filter the mixture to remove the immobilized enzyme. The solvent is then removed under reduced pressure to yield the PGS pre-polymer.

Caption: Workflow for the synthesis of crosslinked PGS.

Properties and Applications of Enzymatically Synthesized PGS

The properties of the resulting PGS can be tailored by adjusting the reaction conditions, such as the monomer ratio, reaction time, and temperature.[2] This allows for the creation of materials with a wide range of mechanical properties, from soft and flexible to more rigid elastomers.[2]

Table 1: Tunable Properties of Poly(glycerol sebacate)

| Property | Controlling Factors | Relevance in Research |

| Mechanical Strength | Monomer ratio, curing time and temperature | Mimicking the mechanical properties of native tissues (e.g., cardiac muscle, cartilage).[7][9] |

| Degradation Rate | Crosslinking density, hydrophilicity | Matching the rate of tissue regeneration for optimal scaffold performance.[9][10] |

| Biocompatibility | Purity of monomers, absence of toxic catalysts | Essential for all biomedical applications to minimize inflammatory responses.[2][11][12] |

The remarkable properties of PGS make it a prime candidate for a variety of tissue engineering applications:

-

Cardiac Tissue Engineering: PGS-based scaffolds have shown promise in supporting the attachment and growth of cardiomyocytes, making them suitable for cardiac patches.[7]

-

Neural Tissue Engineering: The elasticity and biodegradability of PGS are advantageous for creating nerve guidance conduits to promote nerve regeneration.[4]

-

Cartilage and Bone Tissue Engineering: Blends of PGS with other polymers like polycaprolactone (PCL) can be used to create scaffolds with tunable degradation rates and mechanical properties suitable for cartilage and bone repair.[8][9]

Divinyl Sebacate in Thiol-Ene "Click" Chemistry

Beyond enzymatic polymerization, the vinyl groups of Divinyl sebacate are also amenable to "click" chemistry, specifically thiol-ene reactions.[13] This type of reaction involves the addition of a thiol group across a carbon-carbon double bond, which can be initiated by either radicals (e.g., via UV light) or nucleophiles/bases.[13][14]

Thiol-ene chemistry offers several advantages for polymer synthesis:

-

High Efficiency and Specificity: The reaction is highly efficient and proceeds with minimal side products.[13]

-

Orthogonality: The reaction conditions are often mild and do not interfere with other functional groups, allowing for complex polymer architectures.

-

Versatility: A wide range of di-thiol and di-vinyl monomers can be used to create polymers with diverse functionalities.[15]

While the direct application of Divinyl sebacate in thiol-ene polymerizations is an emerging area, its structure makes it a suitable candidate for creating crosslinked polythioether networks.[16] These materials could find applications in areas such as coatings, adhesives, and novel biomaterials.

Caption: Schematic of a thiol-ene polymerization reaction.

Role in Hydrogel Formation for Drug Delivery and Wound Healing

Divinyl sebacate can also be incorporated into hydrogel networks. Hydrogels are three-dimensional, water-swollen polymer networks that are highly biocompatible and mimic the extracellular matrix of many tissues.[17][18] The crosslinking ability of DVS is crucial for forming stable hydrogel structures.

By copolymerizing Divinyl sebacate with hydrophilic monomers, such as polyethylene glycol (PEG), it is possible to create biodegradable hydrogels with tunable properties.[19][20] These hydrogels can be designed to be injectable and can be crosslinked in situ, making them ideal for minimally invasive procedures.[19]

Applications in Controlled Drug Release

The porous structure of hydrogels allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner as the hydrogel degrades.[21][22] The degradation rate of the hydrogel, and thus the drug release profile, can be controlled by adjusting the crosslinking density, which is influenced by the concentration of Divinyl sebacate.[19]

Advanced Wound Dressings

Hydrogels based on sebacate-containing polymers have shown great potential as advanced wound dressings.[20][23] They provide a moist environment conducive to healing, can be loaded with antimicrobial agents, and can be designed to be self-healing and bioadhesive.[23] The incorporation of Divinyl sebacate as a crosslinker can enhance the mechanical integrity and stability of these hydrogels.[24]

Future Perspectives and Conclusion

Divinyl sebacate is a versatile and valuable monomer in the field of polymer research, particularly for biomedical applications. Its ability to form biocompatible and biodegradable elastomers and hydrogels through both enzymatic and "click" chemistry pathways makes it a powerful tool for scientists and engineers.

Future research will likely focus on expanding the range of polymers that can be synthesized using Divinyl sebacate, particularly through thiol-ene reactions. Furthermore, the development of novel hydrogel formulations incorporating Divinyl sebacate for advanced drug delivery systems and regenerative medicine applications remains a promising area of investigation. The continued exploration of this versatile building block will undoubtedly lead to the creation of new and innovative materials that can address pressing challenges in healthcare and beyond.

References

- Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC - NIH. (2022-11-30). National Institutes of Health.

- Regioselective Polymerization of Sorbitol and Divinyl Sebacate Using Lipase Catalyst | Chemistry Letters | Oxford Academic. Oxford Academic.

- Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control - PubMed. PubMed.

- Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior | Macromolecules - ACS Publications. (2020-09-11). ACS Publications.

- (PDF) Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - ResearchGate. ResearchGate.

- Divinyl sebacate - Polysciences - SpecialChem. (2024-10-21). SpecialChem.

- Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC - NIH. (2025-03-26). National Institutes of Health.

- Novel Poly(Diol Sebacate)s as Additives to Modify Paclitaxel Release From Poly(Lactic-co-Glycolic Acid) Thin Films - PubMed. PubMed.

- sebacates plasticizers - Nayakem. Nayakem.

- Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PubMed Central. National Institutes of Health.

- Effect of substitution of plasticizer Dibutyl Phthalate with Dibutyl Sebacate on Eudragit® RS30D drug release rate control - ResearchGate. (2025-08-30). ResearchGate.

- "Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th" by Patricia Poley. University of Southern Mississippi.

- Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B - ResearchGate. ResearchGate.

- Design and fabrication of poly (glycerol sebacate)‐based fibers for neural tissue engineering: Synthesis, electrospinning, and characterization - ResearchGate. ResearchGate.

- Enzymatic synthesis of dioctyl sebacate - ResearchGate. (2025-08-09). ResearchGate.

- Poly(Glycerol Sebacate)/Poly(Butylene Succinate-Butylene Dilinoleate) Fibrous Scaffolds for Cardiac Tissue Engineering - PMC - NIH. National Institutes of Health.

- Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.

- Biofabrication of Poly(glycerol sebacate) Scaffolds Functionalized with a Decellularized Bone Extracellular Matrix for Bone Tissue Engineering - PMC - NIH. National Institutes of Health.

- Biomimetic poly(glycerol sebacate)/polycaprolactone blend scaffolds for cartilage tissue engineering - PubMed. (2019-04-29). PubMed.

- Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Royal Society of Chemistry.

- Novel Poly(Diol Sebacate)s as Additives to Modify Paclitaxel Release From Poly(Lactic-co-Glycolic Acid) Thin Films | Request PDF - ResearchGate. (2025-08-07). ResearchGate.

- Poly (Glycerol Sebacate): A Novel Scaffold Material for Temporomandibular Joint Disc Engineering - DeepDyve. DeepDyve.

- Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing - ResearchGate. ResearchGate.

- Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques - MDPI. MDPI.

- Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing - PubMed. (2023-10-15). PubMed.

- Injectable biodegradable hydrogels and microgels based on methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) multi-block copolymers: synthesis, characterization, and cell encapsulation - RSC Publishing. Royal Society of Chemistry.

- Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers - PubMed. (2016-12-19). PubMed.

- A bioenergetically‐active ploy (glycerol sebacate)‐based multiblock hydrogel improved diabetic wound healing through revitalizing mitochondrial metabolism - PubMed Central. (2024-02-13). National Institutes of Health.

- (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. (2025-08-06). ResearchGate.

- (PDF) Synthesis and Characterization of Poly(glycerol sebacate), Poly(glycerol succinate) and Poly(glycerol sebacate-co-succinate) - ResearchGate. (2024-03-26). ResearchGate.

- Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels. (2011-10-31). Wiley Online Library.

- Injectable Polyanhydride Granules Provide Controlled Release of Water-Soluble Drugs With a Reduced Initial Burst - PubMed. PubMed.

- (PDF) Thiol‐ene emulsion polymerization using a semi‐continuous approach. ResearchGate.

- In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed. PubMed.

- Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications - MDPI. MDPI.

- Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC - NIH. National Institutes of Health.

- In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC - PubMed Central. National Institutes of Health.

- Biocompatibility, Biodegradability, and Environmental Safety of PLA/Cellulose Composites. Taylor & Francis.

- Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - MDPI. MDPI.

- New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems - Walsh Medical Media. (2024-08-29). Walsh Medical Media.

Sources

- 1. specialchem.com [specialchem.com]

- 2. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Poly(Glycerol Sebacate)/Poly(Butylene Succinate-Butylene Dilinoleate) Fibrous Scaffolds for Cardiac Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biofabrication of Poly(glycerol sebacate) Scaffolds Functionalized with a Decellularized Bone Extracellular Matrix for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomimetic poly(glycerol sebacate)/polycaprolactone blend scaffolds for cartilage tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo biodegradation and biocompatibility of PEG/sebacic acid-based hydrogels using a cage implant system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Thiol-Ene Step-Growth as a Versatile Route to Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Injectable biodegradable hydrogels and microgels based on methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) multi-block copolymers: synthesis, characterization, and cell encapsulation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 20. A bioenergetically‐active ploy (glycerol sebacate)‐based multiblock hydrogel improved diabetic wound healing through revitalizing mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel Poly(Diol Sebacate)s as Additives to Modify Paclitaxel Release From Poly(Lactic-co-Glycolic Acid) Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Injectable polyanhydride granules provide controlled release of water-soluble drugs with a reduced initial burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Synthesis of Divinyl Sebacate: A Technical Guide for Advanced Applications

Foreword: The Versatility of Divinyl Sebacate in Modern Material Science and Drug Development

Divinyl sebacate, a diester monomer, has emerged as a critical building block in the synthesis of advanced polymers with tailored properties. Its bifunctional nature, characterized by two vinyl end groups, allows for its use as a potent crosslinking agent in the formation of sophisticated polymer networks. These networks are of particular interest to researchers and scientists in the field of drug development, where the precise control of material properties is paramount for creating effective drug delivery systems. The biocompatibility of sebacate-based polymers further enhances their appeal for biomedical applications. This guide provides an in-depth exploration of the synthesis of divinyl sebacate, offering a robust framework for its production and characterization, and shedding light on its potential to revolutionize drug delivery platforms.

I. Strategic Approaches to the Synthesis of Divinyl Sebacate

The synthesis of divinyl sebacate primarily revolves around the esterification of sebacic acid with a vinyl group donor. Two predominant methodologies have proven to be effective: palladium-catalyzed transvinylation and enzymatic synthesis. The choice between these methods is often dictated by the desired scale of production, purity requirements, and environmental considerations.

A. Palladium-Catalyzed Transvinylation: A Robust Chemical Approach

Transvinylation, the transfer of a vinyl group from a vinyl ester to a carboxylic acid, is a powerful and widely employed method for the synthesis of vinyl esters.[1] In the context of divinyl sebacate synthesis, sebacic acid is reacted with an excess of a vinylating agent, typically vinyl acetate, in the presence of a palladium catalyst.

Mechanism of Action: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed transvinylation involves the coordination of the palladium catalyst to the vinyl acetate, followed by the nucleophilic attack of the carboxylic acid.[1] This leads to the formation of a palladium-vinyl intermediate, which then undergoes β-hydride elimination to release the vinyl ester and regenerate the catalyst. The use of a ligand, such as pyridine, can enhance the stability and catalytic activity of the palladium complex.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis of Divinyl Sebacate

-

Materials:

-

Sebacic acid

-

Vinyl acetate (in large excess, also acts as solvent)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

Hydroquinone (polymerization inhibitor)

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add sebacic acid and a significant excess of vinyl acetate.

-

Add a catalytic amount of palladium(II) acetate and pyridine. The pyridine acts as a ligand to stabilize the palladium catalyst.[1]

-

Add a small amount of hydroquinone to inhibit the premature polymerization of the vinyl monomers.

-

Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture to reflux (approximately 72-73 °C, the boiling point of vinyl acetate) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction can be slow, and successive additions of the palladium catalyst may be necessary to drive the reaction to completion, as the catalyst can deactivate over time.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated sodium carbonate solution to remove unreacted sebacic acid and the acetic acid byproduct.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude divinyl sebacate.

-

Purify the crude product by vacuum distillation to obtain pure divinyl sebacate.[2][3]

-

Table 1: Key Parameters for Palladium-Catalyzed Transvinylation

| Parameter | Recommended Condition | Rationale |

| Catalyst | Palladium(II) acetate with pyridine ligand | Pyridine enhances catalyst stability and activity.[1] |

| Reactant Ratio | Large excess of vinyl acetate | Drives the equilibrium towards product formation.[1] |

| Temperature | Reflux (approx. 72-73 °C) | Sufficient to overcome activation energy without degrading the product. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and side reactions. |

| Inhibitor | Hydroquinone | Prevents premature polymerization of vinyl groups. |

Workflow for Palladium-Catalyzed Synthesis of Divinyl Sebacate

Caption: Palladium-Catalyzed Synthesis Workflow.

B. Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic synthesis offers a more environmentally friendly and highly selective route to divinyl sebacate. Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are effective catalysts for esterification reactions under mild conditions. This method avoids the use of heavy metal catalysts and harsh reaction conditions.

Mechanism of Action: Lipase-Catalyzed Esterification

The enzymatic reaction proceeds through a two-step process. First, the lipase's active site acylates with the vinyl donor (vinyl acetate). The acylated enzyme then reacts with sebacic acid to form the divinyl sebacate, releasing the enzyme for the next catalytic cycle. The use of a vinyl ester as the acyl donor makes the reaction essentially irreversible, as the released vinyl alcohol tautomerizes to acetaldehyde.

Experimental Protocol: Enzymatic Synthesis of Divinyl Sebacate

-

Materials:

-

Sebacic acid

-

Divinyl adipate or vinyl acetate (as vinyl donor)

-

Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol or toluene)

-

Molecular sieves (to remove water)

-

-

Procedure:

-

In a round-bottom flask, dissolve sebacic acid and the vinyl donor in the anhydrous organic solvent.

-

Add the immobilized lipase and molecular sieves to the reaction mixture.

-

Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle shaking or stirring.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

-

Once the reaction reaches completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Remove the solvent under reduced pressure.

-

The resulting divinyl sebacate can be further purified by vacuum distillation if required.

-

Table 2: Comparison of Synthesis Methodologies

| Feature | Palladium-Catalyzed Transvinylation | Enzymatic Synthesis |

| Catalyst | Palladium(II) acetate | Immobilized Lipase (e.g., CALB) |

| Temperature | Higher (Reflux) | Milder (40-60 °C) |

| Selectivity | Good | High |

| Byproducts | Acetic acid, potential metal contamination | Acetaldehyde, minimal byproducts |

| Environmental Impact | Use of heavy metal catalyst | "Green" and sustainable |

| Catalyst Reusability | Possible but can be complex | High reusability of immobilized enzyme |

II. Characterization and Quality Control of Divinyl Sebacate

Thorough characterization of the synthesized divinyl sebacate is crucial to ensure its purity and structural integrity, which are critical for its performance in downstream applications, particularly in the pharmaceutical field.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of divinyl sebacate is expected to show characteristic signals for the vinyl protons and the aliphatic protons of the sebacate backbone.

-

The vinyl protons (=CH₂) will appear as two doublets of doublets in the range of 4.5-5.0 ppm.

-

The vinyl proton (-O-CH=) will appear as a doublet of doublets around 7.2-7.4 ppm.

-

The methylene protons adjacent to the ester carbonyls (-CH₂-COO-) will be observed as a triplet around 2.3 ppm.

-

The other methylene protons of the sebacate chain will appear as multiplets in the range of 1.3-1.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure.

-

The carbonyl carbons (-COO-) will have a chemical shift in the range of 170-175 ppm.

-

The vinyl carbons will appear in the olefinic region, with the -O-CH= carbon around 140-145 ppm and the =CH₂ carbon around 95-100 ppm.

-

The aliphatic carbons of the sebacate chain will be observed in the range of 25-35 ppm.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of divinyl sebacate will exhibit characteristic absorption bands corresponding to its functional groups.

-

A strong C=O stretching band for the ester carbonyl group will be present around 1740-1760 cm⁻¹.

-

C-O stretching bands for the ester linkage will appear in the region of 1100-1300 cm⁻¹.

-

The C=C stretching of the vinyl group will be observed around 1645 cm⁻¹.

-

The C-H stretching of the vinyl group will appear above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹.

-

The C-H stretching of the aliphatic methylene groups will be seen just below 3000 cm⁻¹, around 2850-2950 cm⁻¹.[4]

B. Chromatographic Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for determining the purity of the synthesized divinyl sebacate and for quantifying any residual starting materials or byproducts.

III. Applications in Drug Development: The Role of Divinyl Sebacate as a Crosslinking Agent

The primary application of divinyl sebacate in drug development is as a crosslinking agent for the synthesis of biocompatible and biodegradable polymers, particularly hydrogels.[5] These crosslinked polymer networks can be engineered to control the release of therapeutic agents.[6]

Divinyl Sebacate in Controlled Release Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate a wide range of drug molecules. The crosslinking density of the hydrogel, which can be precisely controlled by the concentration of the divinyl sebacate crosslinker, dictates the mesh size of the polymer network. This, in turn, governs the diffusion rate of the encapsulated drug, allowing for sustained and controlled release profiles.[6]

Biocompatibility and Biodegradability

Polymers derived from sebacic acid are known for their excellent biocompatibility and biodegradability. The degradation products of poly(sebacate)s, including sebacic acid, are endogenous to the human body and are readily metabolized, minimizing the risk of toxicity. This makes divinyl sebacate an attractive crosslinker for creating drug delivery systems for in vivo applications.

Workflow for Hydrogel Formation using Divinyl Sebacate

Caption: Hydrogel Formation Workflow.

IV. Conclusion and Future Perspectives

The synthesis of divinyl sebacate through methods like palladium-catalyzed transvinylation and enzymatic catalysis provides researchers with a versatile monomer for the creation of advanced polymeric materials. Its role as a biocompatible and biodegradable crosslinker is of particular significance in the field of drug delivery, enabling the development of sophisticated hydrogel-based systems for controlled release applications. As the demand for more precise and patient-friendly therapeutic solutions grows, the importance of well-characterized and readily synthesized monomers like divinyl sebacate will undoubtedly continue to increase, paving the way for innovations in drug development and materials science.

V. References

-

Barbara, I., Birot, M., Deleuze, H., & Grelier, S. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Arkat USA.

-

Vallejos, G. I., Escrig, M. A., & Borrós, S. (2012). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC.

-

LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

-

MDPI. (2023). Nanocomposite Hydrogel Films Based on Sequential Interpenetrating Polymeric Networks as Drug Delivery Platforms. MDPI.

-

MDPI. (2021). Hydrogels and Their Applications in Targeted Drug Delivery. MDPI.

-

National Center for Biotechnology Information. (2010). Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage. PubMed Central.

-

Rochester University. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

YouTube. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]...

-

ResearchGate. (2017). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. ResearchGate.

-

ResearchGate. (n.d.). FT-IR spectra of sebacic acid, glycerol, and PGS pre-polymer. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra, normalised for the wavelength of 1745/cm, recorded for the respective grape seed oil samples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Photo-inducible crosslinked nanoassemblies for pH-controlled drug release. PubMed.

-

SpectraBase. (n.d.). sebacic acid dioctyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Tursunov, S. (2022). VINYL ESTER SYNTHESIS BASED ON THE TRANSVINYLATION REACTION OF SUCCINIC ACID WITH VINYL ACETATE. CyberLeninka.

-

Tursunov, S., & Zokirova, M. (2024). synthesis of vinyl esters of some dicarboxylic acids using vinyl acetate. ResearchGate.

-

Alfa Aesar. (n.d.). Divinyl sebacate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. PubMed Central.

-

ResearchGate. (2020). Biocompatible poly(glycerol sebacate) base segmented co-polymer with interesting chemical structure and tunable mechanical properties: In vitro and in vivo study. ResearchGate.

-

National Center for Biotechnology Information. (2016). A Thixotropic Polyglycerol Sebacate-Based Supramolecular Hydrogel as an Injectable Drug Delivery Matrix. PubMed Central.

-

National Center for Biotechnology Information. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. PubMed.

-

ResearchGate. (2023). Fabrication of versatile poly(xylitol sebacate)-co-poly(ethylene glycol) hydrogels through multifunctional crosslinkers and dynamic bonds for wound healing. ResearchGate.

-

National Center for Biotechnology Information. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. PubMed Central.

-

SciELO. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. SciELO.

-

National Center for Biotechnology Information. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PubMed Central.

-

MDPI. (2023). Nanocomposite Hydrogel Films Based on Sequential Interpenetrating Polymeric Networks as Drug Delivery Platforms. MDPI.

-

Medical Device and Diagnostic Industry. (1997). Polymers in Controlled Drug Delivery. Retrieved from [Link]

-

RJPT. (2018). Polymers used in the Designing of Controlled Drug Delivery System. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Controlled Release of Hydrophilic Active Agent from Textile Using Crosslinked Polyvinyl Alcohol Coatings. PubMed Central.

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies. PubMed.

-

ResearchGate. (2018). Palladium(II)-Stabilized Pyridine-2-Diazotates: Synthesis, Structural Characterization, and Cytotoxicity Studies. ResearchGate.

-

HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

National Center for Biotechnology Information. (2020). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PubMed Central.

-

ResearchGate. (n.d.). (1H and 13C) 1D NMR data of 1. Retrieved from [Link]

-

Metin, A. U. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

National Institute of Standards and Technology. (n.d.). Dioctyl sebacate. Retrieved from [Link]

-

SpectraBase. (n.d.). sebacic acid dioctyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for ethylene glycol-sebacic acid limited molecular weights.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sebacic acid, glycerol, and PGS pre-polymer. Retrieved from [Link]

Sources

- 1. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Photo-inducible crosslinked nanoassemblies for pH-controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocompatibility of polysebacic anhydride microparticles with chondrocytes in engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]

Divinyl Sebacate: A Comprehensive Technical Guide for Advanced Polymer Synthesis

For researchers, scientists, and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of a polymer. Divinyl sebacate (DVS) has emerged as a valuable building block, particularly in the realm of biodegradable and biocompatible polyesters. Its unique structure, featuring a flexible ten-carbon backbone and reactive vinyl ester end groups, offers a versatile platform for creating novel materials with tailored characteristics. This guide provides an in-depth exploration of divinyl sebacate, from its fundamental properties and safety considerations to its application in advanced polymer synthesis, with a focus on enzymatic catalysis.

Core Molecular and Physical Properties

Divinyl sebacate, systematically named bis(ethenyl) decanedioate, is the diester of sebacic acid and vinyl alcohol.[] Its molecular structure is key to its utility in polymer chemistry.

Table 1: Physicochemical Properties of Divinyl Sebacate

| Property | Value | Source |

| CAS Number | 10355-50-7 | [2][3] |

| Molecular Formula | C14H22O4 | [][2][3] |

| Molecular Weight | 254.32 g/mol | [][2] |

| IUPAC Name | bis(ethenyl) decanedioate | [][2] |

| Boiling Point | 142-144 °C at 3 mmHg | [] |

| Synonyms | Decanedioic acid divinyl ester, Sebacic acid divinyl ester | [][3] |

The long aliphatic chain of the sebacate core imparts flexibility and hydrophobicity to the resulting polymers, while the vinyl ester groups serve as reactive sites for polymerization.

Safety Data and Handling Precautions

A comprehensive, publicly available Safety Data Sheet (SDS) for divinyl sebacate is not readily found. Therefore, a cautious approach to handling is paramount, drawing upon the known hazards of similar chemical classes, such as other vinyl esters and sebacate esters.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves resistant to organic chemicals, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, which could initiate uncontrolled polymerization or hydrolysis.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent polymerization and degradation.

While sebacate esters like dibutyl sebacate and dioctyl sebacate are generally considered to have low toxicity, the vinyl ester functional groups in divinyl sebacate introduce a higher potential for reactivity.[4] Vinyl esters can undergo polymerization, and appropriate precautions should be taken to prevent accidental initiation by heat, light, or contaminants.

Applications in Polymer Synthesis: The Rise of Enzymatic Catalysis

Divinyl sebacate is a key monomer in the synthesis of biodegradable polyesters, with significant applications in the biomedical field.[5] A major advantage of using divinyl esters is their suitability for enzymatic polymerization, a green chemistry approach that offers high selectivity and avoids the harsh conditions and metal catalysts associated with traditional methods.

Rationale for Using Divinyl Sebacate in Enzymatic Polymerization

The choice of divinyl sebacate as a monomer in enzymatic polymerization is driven by several key factors:

-

Activated Monomer: The vinyl ester groups are "activated," meaning they are more susceptible to nucleophilic attack by hydroxyl groups (from a co-monomer like glycerol or sorbitol) compared to the carboxylic acid groups of sebacic acid itself. This activation enhances the reaction rate under mild enzymatic conditions.

-

Irreversible Acylation: The reaction proceeds via an irreversible acylation of the enzyme, with the release of vinyl alcohol, which tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis), driving the polymerization forward to achieve higher molecular weight polymers.

-

Regioselectivity: Lipases, the class of enzymes commonly used, can exhibit high regioselectivity. For example, in the polymerization of divinyl sebacate and glycerol, lipases can preferentially acylate the primary hydroxyl groups of glycerol, leading to a more controlled polymer architecture.[6]

Synthesis of Poly(glycerol sebacate) (PGS)

Poly(glycerol sebacate) is a biodegradable and biocompatible elastomer with significant potential in tissue engineering.[5] The enzymatic synthesis of PGS using divinyl sebacate offers a milder alternative to the conventional melt polycondensation of glycerol and sebacic acid.

Workflow for Enzymatic Synthesis of Poly(glycerol sebacate)

Caption: Workflow for the enzymatic synthesis of poly(glycerol sebacate).

Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(glycerol sebacate)

This protocol is a generalized representation based on methodologies found in the literature.[6][7] Researchers should consult specific publications for precise conditions.

-

Reactant Preparation: In a dry reaction vessel, dissolve equimolar amounts of divinyl sebacate and glycerol in an appropriate anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture. The enzyme amount can vary, typically between 3-15% by weight of the monomers.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

-

Enzyme Removal: After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomers and oligomers.

-

Drying: Dry the purified poly(glycerol sebacate) under vacuum until a constant weight is achieved.

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent is crucial for solubilizing the monomers and the growing polymer chains while maintaining enzyme activity. Anhydrous conditions are necessary to prevent hydrolysis of the ester bonds.[7]

-

Immobilized Enzyme: Using an immobilized lipase simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused, making the process more cost-effective and sustainable.

-

Temperature Control: The reaction temperature is a balance between achieving a reasonable reaction rate and maintaining the stability and activity of the enzyme.

Synthesis of Other Novel Polyesters

The versatility of divinyl sebacate extends to its copolymerization with other polyols to create novel polyesters. For instance, the lipase-catalyzed polymerization of divinyl sebacate with sorbitol has been shown to produce sugar-containing polyesters.[8] In this reaction, the lipase demonstrates regioselectivity by primarily acylating the 1- and 6-position hydroxyl groups of sorbitol. This opens up possibilities for creating functional polyesters with pendant hydroxyl groups that can be further modified for applications such as drug conjugation.

Logical Relationship in Regioselective Polymerization

Caption: Regioselective polymerization of divinyl sebacate and sorbitol.

Conclusion

Divinyl sebacate is a highly valuable and versatile monomer for researchers in polymer chemistry and drug development. Its utility in forming flexible, biodegradable polyesters, combined with its compatibility with green enzymatic synthesis methods, makes it an attractive choice for creating advanced materials. While the lack of a specific, comprehensive SDS necessitates careful handling based on the reactivity of its functional groups, the well-documented applications in enzymatic polymerization provide a solid foundation for its use in the laboratory. By understanding the core principles of its reactivity and the rationale behind experimental protocols, scientists can effectively leverage divinyl sebacate to design and synthesize novel polymers with tailored properties for a wide range of applications, from tissue engineering scaffolds to controlled drug delivery systems.

References

-

PubChem. (n.d.). Divinyl sebacate. National Center for Biotechnology Information. Retrieved from [Link]

-

Nayakem. (n.d.). Sebacates Plasticizers. Retrieved from [Link]

-

Hallstar. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]

-

ResearchGate. (2025). Lipase-catalyzed synthesis of cholesteryl vinyl hemi-sebacate for selective targeting of liposomes in organic media. Retrieved from [Link]

-

Ferreira, P., et al. (2020). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Macromolecules. Retrieved from [Link]

-

Uyama, H., et al. (2001). Regioselective Polymerization of Sorbitol and Divinyl Sebacate Using Lipase Catalyst. Chemistry Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Dioctyl sebacate. Retrieved from [Link]

-

da Silva, M. C., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

ResearchGate. (n.d.). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. Retrieved from [Link]

-

LookChem. (n.d.). Cas 111-20-6, Sebacic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Polymer Performance: The Versatility of Dioctyl Sebacate (DOS). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIBUTYL SEBACATE(DBS). Retrieved from [Link]

-

ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of dioctyl sebacate. Retrieved from [Link]

-

ResearchGate. (2025). Enzymatic synthesis of dioctyl sebacate. Retrieved from [Link]

-

PMC. (2025). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved from [Link]

-

NextSDS. (n.d.). Di-n-butyl sebacate Safety Data Sheet. Retrieved from [Link]

-

OUCI. (n.d.). Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. Retrieved from [Link]

-

WUR eDepot. (2023). Special Issue on “Enzymatic Synthesis and Characterization of Polymers”. Retrieved from [Link]

Sources

- 2. Divinyl sebacate | C14H22O4 | CID 11414135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. Different methods of synthesizing poly(glycerol sebacate) (PGS): A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Solubility of Divinyl Sebacate in Common Solvents

Introduction

Divinyl sebacate (DVS) is a versatile difunctional monomer characterized by a C10 linear hydrocarbon chain flanked by two vinyl ester groups.[1][] Its chemical structure, bis(ethenyl) decanedioate, bestows upon it a unique combination of hydrophobicity from the sebacate backbone and reactivity from the terminal vinyl functionalities.[1] This molecular architecture makes DVS a valuable cross-linking agent in polymer synthesis, particularly for enhancing flexibility and chemical resistance in specialty coatings and adhesives.[][3] Understanding the solubility of divinyl sebacate in various common laboratory solvents is a critical prerequisite for its effective formulation, processing, and application in research and development. This guide provides a detailed exploration of the solubility characteristics of DVS, methodologies for its determination, and the underlying chemical principles governing its behavior in solution.

Theoretical Solubility Profile of Divinyl Sebacate

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The divinyl sebacate molecule possesses both non-polar and polar characteristics. The long aliphatic decanedioate chain is distinctly non-polar and hydrophobic, while the ester linkages introduce polar moments.

Based on its structure and by analogy to other long-chain diesters like dioctyl sebacate and dibutyl sebacate, a qualitative solubility profile for divinyl sebacate can be predicted.[4][5]

Solubility in Non-Polar Solvents

The substantial non-polar character of the C10 backbone of divinyl sebacate suggests excellent solubility in non-polar, aprotic solvents. Solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene) are expected to readily solvate the long hydrocarbon chain through London dispersion forces.

Solubility in Polar Aprotic Solvents

Polar aprotic solvents, including ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether, tetrahydrofuran), are anticipated to be effective solvents for divinyl sebacate.[4] The carbonyl groups in these solvents can interact favorably with the ester functionalities of DVS via dipole-dipole interactions, while their organic nature remains compatible with the aliphatic chain.

Solubility in Polar Protic Solvents

The solubility of divinyl sebacate in polar protic solvents is expected to be more limited.

-

Alcohols (e.g., Methanol, Ethanol): Short-chain alcohols possess both a polar hydroxyl group capable of hydrogen bonding and a non-polar alkyl chain. While some solubility is expected, particularly in longer-chain alcohols like butanol, the extensive hydrogen-bonding network of lower alcohols may not be efficiently disrupted to accommodate the large, non-polar DVS molecule.

-

Water: Due to its long hydrophobic chain and the absence of functional groups capable of hydrogen bonding with water, divinyl sebacate is predicted to be practically insoluble in water.[6] This is consistent with the low water solubility of other long-chain esters.[6]

Quantitative Solubility Data (Predicted)

| Solvent Class | Common Examples | Predicted Solubility of Divinyl Sebacate | Primary Intermolecular Forces with Solute |

| Non-Polar | Hexane, Toluene | High | London Dispersion Forces |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane | High to Moderate | Dipole-Dipole Interactions, London Dispersion Forces |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Dipole-Dipole Interactions, Limited Hydrogen Bonding, Dispersion Forces |

| Aqueous | Water | Very Low / Insoluble | Primarily Repulsive Hydrophobic Interactions |

Experimental Determination of Divinyl Sebacate Solubility

To ascertain the precise solubility of divinyl sebacate in a given solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Logical Workflow for Solubility Determination

Caption: Workflow for the experimental determination of divinyl sebacate solubility.

Step-by-Step Experimental Protocol

Objective: To quantitatively determine the solubility of divinyl sebacate in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Divinyl Sebacate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

Procedure:

-

Solvent Preparation: Dispense a precise volume (e.g., 10.0 mL) of the chosen solvent into a clean, dry vial.

-

Initial Solute Addition: Accurately weigh a small amount of divinyl sebacate (e.g., 100 mg) and add it to the vial containing the solvent.

-

Mixing: Securely cap the vial and mix the contents vigorously using a vortex mixer or a magnetic stirrer for a predetermined time (e.g., 15-30 minutes) at a constant temperature. The goal is to reach equilibrium.

-

Observation: After mixing, allow the sample to stand for a few minutes and visually inspect for any undissolved material. A clear, single-phase solution indicates complete dissolution.

-

Incremental Addition: If the initial amount of divinyl sebacate completely dissolves, continue to add small, accurately weighed increments of the solute to the same vial.

-

Equilibration and Observation: After each addition, repeat the mixing and observation steps. It is crucial to ensure the system has reached equilibrium before concluding that the added solute has fully dissolved.

-

Determining Saturation: The saturation point is reached when a small amount of the added divinyl sebacate fails to dissolve after prolonged mixing, and a visible solid phase remains.

-

Calculation: Calculate the solubility by summing the total mass of divinyl sebacate that completely dissolved in the known volume of the solvent. Express the result in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Self-Validation and Trustworthiness:

-

Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and recorded temperature throughout the experiment is critical for data accuracy and reproducibility.

-

Purity of Reagents: The use of high-purity divinyl sebacate and analytical grade solvents is essential to avoid erroneous results due to impurities.

Factors Influencing Solubility

Several factors can influence the solubility of divinyl sebacate:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of its ability to dissolve divinyl sebacate. A solvent with a polarity that is well-matched to that of the solute will exhibit the highest dissolving power.

-

Presence of Impurities: Impurities in either the divinyl sebacate or the solvent can alter the solubility characteristics.

Conclusion

While specific, publicly available solubility data for divinyl sebacate is limited, a strong theoretical framework based on its chemical structure and analogies to similar diesters allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in non-polar and polar aprotic solvents, with limited solubility in polar protic solvents and practical insolubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination, ensuring scientific integrity and reproducible results for researchers and drug development professionals.

References

-

PubChem. Divinyl sebacate. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Glycolic Acid Vinyl Ester. [Link]

-

PubChem. Dibutyl sebacate. National Center for Biotechnology Information. [Link]

-

ChemBK. Dioctyl sebacate. [Link]

-

CPSC. CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. [Link]

-

Nayakem. Sebacates plasticizers. [Link]

-

Typology. What is "Diethyl Sebacate" and what is its utility? [Link]

-

Hallstar. Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. [Link]

-

WSD Chemical. Dioctyl sebacate/DOS Features and Applications. [Link]

-

OSTI.GOV. Critical Cleaning Agents for Di-2-ethylhexyl Sebacate. [Link]

-

Carl ROTH. Safety Data Sheet: Dioctyl sebacate. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Dioctyl sebacate. [Link]

-

International Research Publication House. Synthesis & Characterization of Vinyl Ester Resins of p-Cresol and Tertiary Butyl Phenol. [Link]

-

Wikipedia. Vinyl ester resin. [Link]

-

ResearchGate. Solubility curves for the vinyl ester and polyester resins. [Link]

Sources

Spectroscopic Analysis of Divinyl Sebacate: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Key Crosslinking Agent

Divinyl sebacate, a diester of sebacic acid and vinyl alcohol, is a molecule of significant interest in polymer chemistry and materials science. Its bifunctional nature, possessing two vinyl end-groups, allows it to act as a potent crosslinking agent in the synthesis of various polymers. The resulting materials often exhibit enhanced flexibility, durability, and thermal stability. For researchers, scientists, and drug development professionals, a thorough understanding of the molecular structure of divinyl sebacate is paramount for predicting its reactivity, understanding its incorporation into polymer chains, and ultimately controlling the macroscopic properties of the final material.

Methodology: A Symphony of Spectroscopic Techniques

The structural characterization of an organic molecule like divinyl sebacate relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's connectivity and functional groups.

Caption: Workflow for the spectroscopic analysis of Divinyl Sebacate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By subjecting the sample to a strong magnetic field and radiofrequency pulses, we can excite specific atomic nuclei and analyze the signals they emit as they relax.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of divinyl sebacate in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.[1] A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton NMR spectrum. Key parameters to consider are the number of scans (typically 8-16 for a concentrated sample), relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). This allows for the identification of characteristic functional groups.

Experimental Protocol (FTIR):

-

Sample Preparation: For a liquid sample like divinyl sebacate, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2][] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[][4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background, resulting in a transmittance or absorbance spectrum. The typical spectral range for organic compounds is 4000-400 cm⁻¹.[4]

Structural Elucidation of Divinyl Sebacate

Caption: Molecular structure of Divinyl Sebacate.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of divinyl sebacate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The vinyl protons will show a characteristic splitting pattern due to geminal and cis/trans couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H -C=C (trans) | ~4.8 | dd | J_trans ≈ 14, J_gem ≈ 2 |

| H -C=C (cis) | ~4.5 | dd | J_cis ≈ 6, J_gem ≈ 2 |

| C=C-H | ~7.2 | dd | J_trans ≈ 14, J_cis ≈ 6 |

| -C(=O)-CH₂- | ~2.3 | t | J ≈ 7.5 |

| -C(=O)-CH₂-CH₂ - | ~1.6 | p | J ≈ 7.5 |

| -CH₂-(CH₂ )₂-CH₂- | ~1.3 | m |

Interpretation:

-

Vinyl Protons (δ 4.5-7.2 ppm): The three protons of each vinyl group are chemically non-equivalent and will give rise to a complex splitting pattern. The geminal protons (on the same carbon) will appear as doublets of doublets (dd) at approximately 4.5 and 4.8 ppm. The proton on the carbon double-bonded to the oxygen-linked carbon will be the most deshielded and is expected to appear as a doublet of doublets around 7.2 ppm.

-